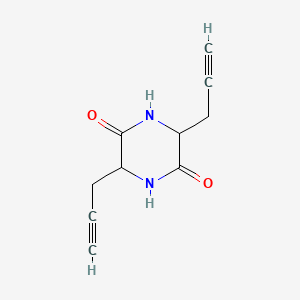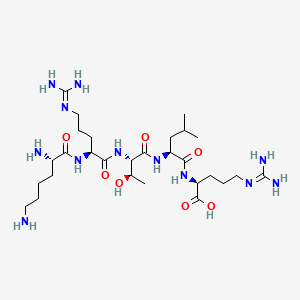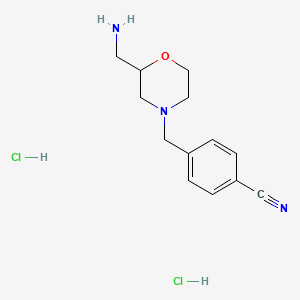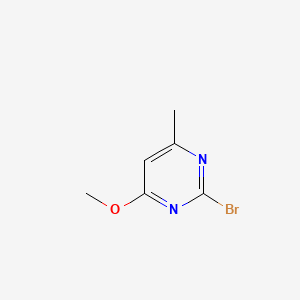
2-Bromo-4-methoxy-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-4-methoxy-6-methylpyrimidine” is a chemical compound with the CAS Number: 56545-10-9 . It has a molecular weight of 203.04 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-4-methoxy-6-methylpyrimidine . The InChI code for this compound is 1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 . The InChI key is GYGQBKWXPATXTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 203.04 .Wissenschaftliche Forschungsanwendungen
-
Regioselective Synthesis A study has reported the use of 2-Bromo-4-methoxy-6-methylpyrimidine in the regioselective synthesis of new pyrimidine derivatives . In this study, organolithium reagents were used to prepare 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine . The nucleophilic attack on these pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . This method could be useful in the synthesis of 4,6-disubstituted pyrimidines, which are found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
- Synthesis of SGLT2 Inhibitors 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, has been synthesized using a similar brominated compound . While not directly involving 2-Bromo-4-methoxy-6-methylpyrimidine, this suggests that brominated compounds could play a role in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-methoxy-6-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGQBKWXPATXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-6-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


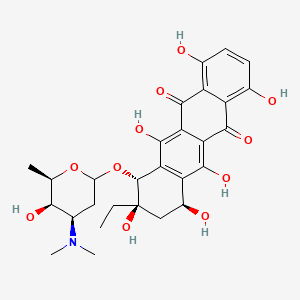
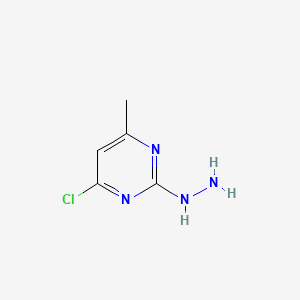
![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
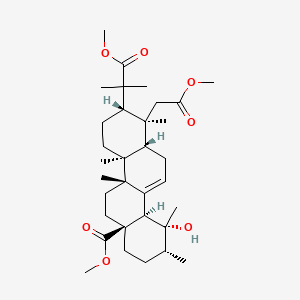
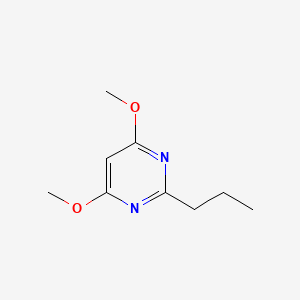
![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
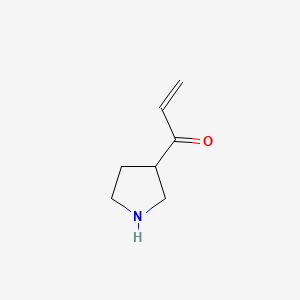
![5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B571361.png)
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
